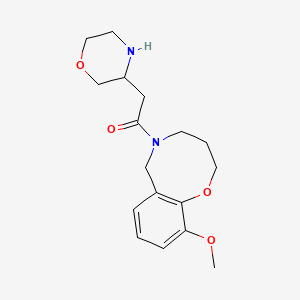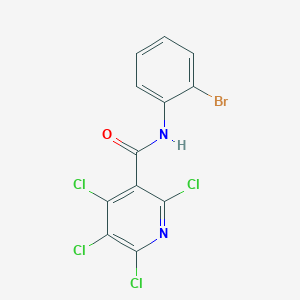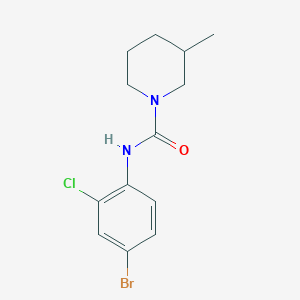![molecular formula C27H26N2O3 B5473024 4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5473024.png)
4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzoyl group, a tert-butylphenyl group, a hydroxy group, and a pyridinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the various substituents. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: This step may involve acylation reactions using benzoyl chloride or similar reagents.
Addition of the tert-Butylphenyl Group: This can be introduced through Friedel-Crafts alkylation or related reactions.
Incorporation of the Hydroxy Group: This may involve hydroxylation reactions using suitable oxidizing agents.
Attachment of the Pyridinylmethyl Group: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridinylmethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Catalysts: Pd/C for hydrogenation reactions
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of a benzyl group from the benzoyl group.
Substitution: Formation of various substituted pyridinylmethyl derivatives.
Aplicaciones Científicas De Investigación
4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Alteration of Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can be compared with similar compounds such as:
4-benzoyl-5-(4-tert-butylphenyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the hydroxy and pyridinylmethyl groups.
4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one: Lacks the pyridinylmethyl group.
4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[(phenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Has a phenylmethyl group instead of a pyridinylmethyl group.
These comparisons highlight the unique structural features and potential functional differences of this compound.
Propiedades
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-27(2,3)21-13-11-19(12-14-21)23-22(24(30)20-9-5-4-6-10-20)25(31)26(32)29(23)17-18-8-7-15-28-16-18/h4-16,23,30H,17H2,1-3H3/b24-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTRMMMLFJNFFY-ZNTNEXAZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4Z)-4-[[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B5472947.png)
![7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5472955.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-methyl-1-phenylethyl)acetamide](/img/structure/B5472956.png)

![4-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE](/img/structure/B5472962.png)
![(E)-3-(furan-2-yl)-N-[[4-[[6-[[2-[[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]phenyl]sulfonylamino]-1,3-benzothiazol-6-yl]oxy]-1,3-benzothiazol-2-yl]sulfamoyl]phenyl]carbamothioyl]prop-2-enamide](/img/structure/B5472963.png)
![[(Z)-[amino(phenyl)methylidene]amino] 6-(2,5-dioxopyrrolidin-1-yl)hexanoate](/img/structure/B5472970.png)
![N-(4-butoxyphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B5472977.png)
![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]nicotinonitrile](/img/structure/B5472988.png)

![N-2-naphthyl-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5473016.png)

![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5473035.png)
![2-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B5473038.png)
